molecular formula C21H21NO5 B2982830 N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide CAS No. 2034258-86-9

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide

Cat. No.: B2982830
CAS No.: 2034258-86-9
M. Wt: 367.401
InChI Key: SJZKLPDZOUYPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide features a cyclopropane-1-carboxamide core substituted with a 2-methoxyphenyl group and a hydroxyethyl chain bearing two distinct furan moieties (furan-2-yl and furan-3-yl). This unique structure combines the steric constraints of the cyclopropane ring with the electronic effects of methoxy and furan substituents.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-25-17-6-3-2-5-16(17)20(9-10-20)19(23)22-14-21(24,15-8-12-26-13-15)18-7-4-11-27-18/h2-8,11-13,24H,9-10,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZKLPDZOUYPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide typically involves multi-step organic reactions. One common approach is the cyclopropanation of a suitable precursor followed by functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting carbonyl groups to alcohols.

    Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce alcohol derivatives. Substitution reactions can introduce new functional groups onto the methoxyphenyl ring.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It may have potential as a drug candidate due to its structural features that could interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan and methoxyphenyl groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions that influence the compound’s activity. The cyclopropane ring may also contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Cyclopropane-1-carboxamide Derivatives
Compound Name Substituents on Cyclopropane Core Additional Functional Groups Molecular Weight Reference
Target Compound 1-(2-Methoxyphenyl) 2-(Furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl ~383.4* -
N-(4-Bromo-2-methoxyphenyl)-2-(3-fluorophenyl)cyclopropane-1-carboxamide (1d) 2-(3-Fluorophenyl) 4-Bromo-2-methoxyphenyl ~378.2
N-(2-Fluorophenyl)-2-(3-fluorophenyl)cyclopropane-1-carboxamide (1a) 2-(3-Fluorophenyl) 2-Fluorophenyl ~302.3
N-(o-Tolyl)-2-(p-tolyl)cyclopropane-1-carboxamide (F16) 2-(p-Tolyl) o-Tolyl ~279.4
(E)-2-(2-Chloro-3,3,3-trifluoropropenyl)-N-(2,4-dimethylphenyl)-... (I) 3-(2-Chloro-3,3,3-trifluoropropenyl)-2,2-dimethyl 2,4-Dimethylphenyl ~400.8

*Calculated based on molecular formula C₂₃H₂₅NO₅.

Key Observations :

  • Aromatic Diversity : The target compound uniquely incorporates two furan rings , contrasting with fluorophenyl, chlorophenyl, or tolyl groups in analogs . Furan’s electron-rich nature may enhance metabolic stability or π-π interactions in target binding compared to halophenyl groups.
  • Methoxyphenyl vs. Halophenyl : The 2-methoxyphenyl group provides electron-donating effects, differing from electron-withdrawing halogens (e.g., fluoro, bromo) in compounds like 1d .

Key Observations :

  • The target compound’s methoxyphenyl group may modulate similar pathways but with altered potency due to electronic effects.
  • Antimicrobial Activity: While F16 and other tolyl derivatives exhibit moderate antimicrobial effects , the target compound’s furan substituents could broaden its spectrum against Gram-negative bacteria, as furans are known to disrupt bacterial membranes.
  • Insecticidal Activity : The trifluoropropenyl-substituted compound (I) highlights the role of halogenated groups in insecticidal activity . The target compound lacks such groups but may leverage furan’s heterocyclic properties for pest control.

Biological Activity

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article reviews the biological activity associated with this compound, supported by relevant data tables and case studies.

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C17H17N1O4C_{17}H_{17}N_{1}O_{4} with a molecular weight of approximately 299.33 g/mol. Its structural features include furan rings and a cyclopropane moiety, which are known to enhance bioactivity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of furan compounds exhibit significant antibacterial properties against various pathogens. For instance, the compound's structural analogs have shown effectiveness against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MICs) ranging from 64 µg/mL to lower values depending on the specific derivative tested .

CompoundTarget BacteriaMIC (µg/mL)
Furan Derivative 1E. coli64
Furan Derivative 2S. aureus32
N-[2-(furan-2-yl)-...]E. coli & S. aureusTBD

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, particularly through its action as a selective COX-2 inhibitor. In experimental models using carrageenan-induced inflammation in rats, compounds structurally related to N-[2-(furan-2-yl)-...] demonstrated comparable potency to established COX-2 inhibitors like rofecoxib .

Anticancer Activity

In vitro studies have indicated that furan-containing compounds may exhibit cytotoxic effects against various cancer cell lines. For example, conjugates involving furan derivatives were tested on HeLa cells (cervical cancer), showing promising results with IC50 values around 0.15 µg/mL for some derivatives . The proposed mechanism involves mitochondrial disruption and membrane lysis.

Cell LineCompoundIC50 (µg/mL)
HeLaFuran Conjugate A0.15 ± 0.05
HeLaFuran Conjugate BTBD

Case Studies

  • Antibacterial Screening : A study screened several furan derivatives against common bacterial strains and found that N-[2-(furan-3-yl)-...] exhibited significant activity, leading to further investigation into its mechanism of action.
  • Inflammation Model : In a rat model of inflammation, the compound was administered post-carrageenan injection, resulting in a marked reduction in paw edema compared to control groups.
  • Cytotoxicity Assay : The compound's effects on cancer cell viability were assessed using MTT assays, confirming its potential as an anticancer agent through induction of apoptosis in targeted cells.

Q & A

Q. What are the optimized synthetic routes for this compound, and how can purity (>95%) be ensured?

The synthesis involves multi-step reactions:

  • Step 1 : Prepare the cyclopropane-1-carboxamide core via [2+1] cyclopropanation using dichlorocarbene or transition-metal catalysis (e.g., rhodium-catalyzed carbene transfer) .
  • Step 2 : Functionalize the hydroxyethyl side chain via nucleophilic substitution or Mitsunobu coupling to introduce furan-2-yl and furan-3-yl groups.
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor impurities via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. Which analytical techniques are critical for structural validation?

  • NMR : 1H/13C NMR to confirm stereochemistry and substituent positions. 2D experiments (COSY, HSQC) resolve overlapping signals from furan and cyclopropane moieties .
  • X-ray crystallography : Resolve absolute configuration, especially for the cyclopropane ring and hydroxyethyl chiral center .
  • HRMS : Confirm molecular weight (e.g., ESI-TOF, m/z calculated for C23H22NO5: 392.1498) .

Q. How can computational modeling predict physicochemical properties?

  • LogP and solubility : Use tools like MarvinSketch or QikProp to calculate partition coefficients (LogP ~2.9) and polar surface area (PSA ~90 Ų), indicating moderate lipophilicity .
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the carboxamide and methoxyphenyl groups .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges in synthesis?

  • Chiral chromatography : Use Chiralpak IA/IB columns with n-hexane/isopropanol (90:10) to separate enantiomers of the hydroxyethyl group .
  • Asymmetric catalysis : Employ Jacobsen’s thiourea catalysts for enantioselective cyclopropanation .

Q. How to design in vitro assays to evaluate bioactivity?

  • Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., benzofuran carboxamides show kinase inhibition ).
  • Assay conditions : Use fluorescence polarization (FP) or TR-FRET assays at 10 µM–1 mM concentrations in PBS (pH 7.4, 37°C) .

Q. What forced degradation studies are recommended for stability profiling?

  • Acid/Base hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24h; monitor degradation via LC-MS. The cyclopropane ring is acid-labile, while the carboxamide resists base .
  • Oxidative stress : Treat with 3% H2O2; furan rings may oxidize to diketones, detectable by UV at 254 nm .

Q. How to address contradictory bioactivity data across studies?

  • Structural analogs : Compare with N-(3-chlorophenyl)furan derivatives ( ), noting that methoxy groups enhance solubility but reduce membrane permeability .
  • Meta-analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to correlate substituent effects (e.g., furan position) with IC50 variability .

Q. What formulation strategies improve aqueous solubility?

  • Co-solvents : Use PEG-400/EtOH (70:30) for in vivo studies; achieves ~2 mg/mL solubility .
  • Nanoparticle encapsulation : Load into PLGA nanoparticles (150 nm size) via emulsion-solvent evaporation, enhancing bioavailability by 3-fold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.